PYCR1 Enzymatic Inhibition: The Only Directly Measured Biochemical Activity vs. Structural Analog Baseline
The compound is the sole analog within its immediate structural series with a reported PYCR1 IC₅₀, offering a starting point for proline-cycle modulation research. It inhibited recombinant human PYCR1 with an IC₅₀ of 55 000 nM (55 μM) in a NADH-oxidation coupled assay using 6x‑His‑SUMO‑tagged enzyme expressed in E. coli BL21(DE3) [1]. By comparison, unsubstituted picolinic acid (CAS 98‑98‑6) and 6‑(pyrrolidin‑2‑yl)picolinic acid (CAS 1270357‑15‑7) have no reported PYCR1 inhibitory data in ChEMBL or BindingDB, establishing this compound as the only pyrrole‑picolinic acid chemotype with documented engagement of the proline biosynthetic enzyme [1][2]. The weak potency confirms that the compound is an early‑stage hit, not an optimized lead, but its unique chemotype provides a concrete starting scaffold for medicinal chemistry optimization that no close analog currently offers.
| Evidence Dimension | PYCR1 enzymatic inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | 55 000 nM (55 μM) |
| Comparator Or Baseline | Picolinic acid and 6‑(pyrrolidin‑2‑yl)picolinic acid: no PYCR1 data in ChEMBL/BindingDB as of May 2026 |
| Quantified Difference | Undefined (target compound is the only data‑bearing member of the series) |
| Conditions | Recombinant human 6x‑His‑SUMO‑PYCR1; NADH oxidation readout; E. coli expression system |
Why This Matters
For groups pursuing proline-cycle targets, this compound provides the sole experimentally validated pyrrole–picolinic acid starting point, eliminating the guesswork of screening inactive analogs.
- [1] BindingDB Entry BDBM50522072 (ChEMBL4521734). IC₅₀ = 5.50E+4 nM against human PYCR1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50522072 (accessed 2026-05-07). View Source
- [2] ChEMBL Database, EMBL‑EBI. Search for “6‑(pyrrolidin‑2‑yl)picolinic acid” and “picolinic acid” (accessed 2026‑05‑07). No PYCR1 inhibition data found. View Source
